molecular formula C18H23ClN2O5S2 B3999474 5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-hydroxyethyl)-N,2,4-trimethylbenzenesulfonamide

5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-hydroxyethyl)-N,2,4-trimethylbenzenesulfonamide

Cat. No.: B3999474
M. Wt: 447.0 g/mol
InChI Key: RIXXZJUGYRCYKY-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-hydroxyethyl)-N,2,4-trimethylbenzenesulfonamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a sulfonyl group, and a hydroxyethyl group

Preparation Methods

The synthesis of 5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-hydroxyethyl)-N,2,4-trimethylbenzenesulfonamide typically involves multiple steps. The synthetic route often starts with the preparation of the chlorophenyl sulfonyl intermediate, followed by the introduction of the methylamino group and the hydroxyethyl group. The reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the process efficiently.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-hydroxyethyl)-N,2,4-trimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites.

Comparison with Similar Compounds

Similar compounds include other sulfonyl-containing molecules, such as sulfonamides and sulfonylureas. Compared to these compounds, 5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-hydroxyethyl)-N,2,4-trimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. Some similar compounds are:

  • Sulfanilamide
  • Sulfadiazine
  • Sulfamethoxazole

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-hydroxyethyl)-N,2,4-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O5S2/c1-13-11-14(2)18(28(25,26)20(3)9-10-22)12-17(13)21(4)27(23,24)16-7-5-15(19)6-8-16/h5-8,11-12,22H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXXZJUGYRCYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N(C)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-hydroxyethyl)-N,2,4-trimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-hydroxyethyl)-N,2,4-trimethylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-hydroxyethyl)-N,2,4-trimethylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-hydroxyethyl)-N,2,4-trimethylbenzenesulfonamide
Reactant of Route 5
5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-hydroxyethyl)-N,2,4-trimethylbenzenesulfonamide
Reactant of Route 6
5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-hydroxyethyl)-N,2,4-trimethylbenzenesulfonamide

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